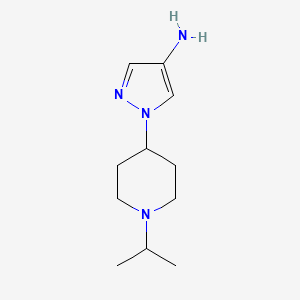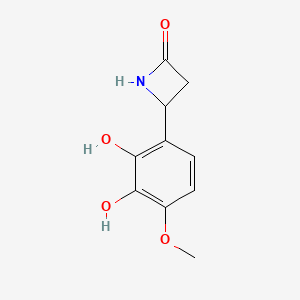
6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with methoxy groups at the 6 and 7 positions and a dihydroquinolinone structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline.
Reduction: The quinoline is reduced to the dihydroquinoline using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst.
Cyclization: The dihydroquinoline undergoes cyclization to form the quinolinone structure, often using acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions.
化学反应分析
Types of Reactions
6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution can introduce various functional groups at the methoxy positions.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and the quinoline core play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
6,7-Dimethoxyquinoline: Lacks the dihydroquinolinone structure but shares the methoxy substitution pattern.
2,3-Dihydroquinolin-4(1H)-one: Similar core structure without the methoxy groups.
Quinoline: The parent compound without any substitutions.
Uniqueness
6,7-Dimethoxy-2,3-dihydroquinolin-4(1H)-one is unique due to the combination of methoxy groups and the dihydroquinolinone structure, which may confer specific biological activities and chemical reactivity not seen in other quinoline derivatives.
属性
CAS 编号 |
114417-41-3 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
6,7-dimethoxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H13NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h5-6,12H,3-4H2,1-2H3 |
InChI 键 |
ZMFKSCHJBWBZMY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=O)CCN2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


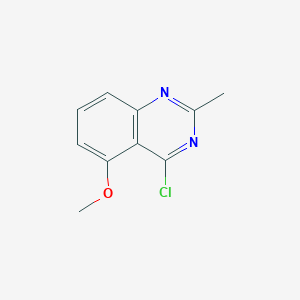
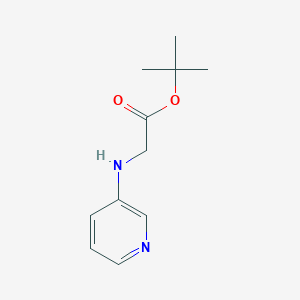




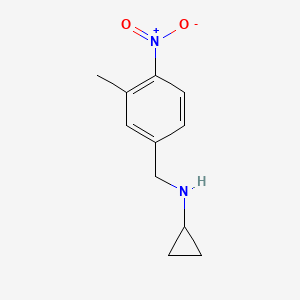

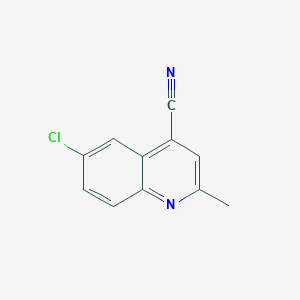
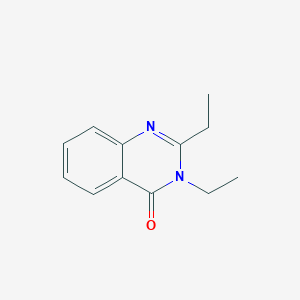
![2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine](/img/structure/B11896999.png)
